molecular formula C9H10FNO2 B1666282 3-Fluoro-dl-phenylalanine CAS No. 456-88-2

3-Fluoro-dl-phenylalanine

Cat. No.: B1666282
CAS No.: 456-88-2
M. Wt: 183.18 g/mol
InChI Key: VWHRYODZTDMVSS-QMMMGPOBSA-N
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Description

3-Fluoro-dl-phenylalanine is a fluorinated derivative of the amino acid phenylalanine

Mechanism of Action

Target of Action

Fluorinated phenylalanines, including 3-fluoro-dl-phenylalanine, have been noted for their potential role as enzyme inhibitors .

Mode of Action

The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This suggests that this compound may interact with its targets in a manner that alters these properties, leading to changes in the targets’ function.

Biochemical Pathways

Fluorinated amino acids have been shown to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . This suggests that this compound may affect multiple biochemical pathways through its interactions with proteins.

Pharmacokinetics

The introduction of fluorine into phenylalanine can modulate the bioavailability of the analogue , suggesting that this compound may have unique pharmacokinetic properties.

Result of Action

Fluorinated phenylalanines have been noted for their potential role as enzyme inhibitors and therapeutic agents , suggesting that this compound may have similar effects.

Action Environment

The properties of fluorinated amino acids, including this compound, can be influenced by the position and number of fluorine atoms within the amino acid chains , suggesting that the compound’s action may be sensitive to environmental conditions.

Biochemical Analysis

Biochemical Properties

3-Fluoro-dl-phenylalanine plays a significant role in various biochemical reactions. It can be incorporated into proteins in place of phenylalanine, potentially altering the protein’s structure and function. This compound interacts with several enzymes and proteins, including phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The presence of the fluorine atom can affect the enzyme’s activity, leading to changes in the metabolic pathways involving phenylalanine . Additionally, this compound can inhibit the activity of certain enzymes, such as those involved in the synthesis of neurotransmitters like dopamine and norepinephrine .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into proteins can lead to changes in protein folding and stability, impacting cellular functions . This compound can also modulate the activity of enzymes involved in cell signaling pathways, such as those regulating the production of neurotransmitters . Furthermore, this compound can influence gene expression by affecting the transcription and translation processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound can bind to enzymes and proteins, altering their activity and function. For example, this compound can inhibit the activity of phenylalanine hydroxylase, leading to a decrease in the production of tyrosine and subsequent neurotransmitters . Additionally, the presence of the fluorine atom can affect the binding affinity of this compound to other biomolecules, influencing their interactions and functions . This compound can also modulate gene expression by affecting the transcription factors and other regulatory proteins involved in the process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, potentially affecting cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be incorporated into proteins without causing significant adverse effects . At higher doses, this compound can lead to toxicity and adverse effects, such as disruptions in neurotransmitter synthesis and cellular metabolism . Threshold effects have been observed, where the impact of this compound becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by phenylalanine hydroxylase to produce fluorinated tyrosine derivatives . This compound can also affect the metabolic flux of phenylalanine and its derivatives, leading to changes in the levels of various metabolites . Additionally, this compound can interact with other enzymes and cofactors involved in amino acid metabolism, influencing the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via amino acid transporters, such as the L-type amino acid transporter . Once inside the cell, this compound can be incorporated into proteins or metabolized by enzymes . The distribution of this compound within tissues can vary, with higher concentrations observed in tissues with active amino acid metabolism, such as the liver and brain .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with other biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-dl-phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of phenylalanine using electrophilic fluorinating agents. Another approach involves the use of organozinc iodide and aryl halides for the direct preparation of protected fluorinated phenylalanine analogues .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, involving controlled reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-dl-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated amines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic and steric effects compared to its isomers. This positioning can lead to different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHRYODZTDMVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-88-2, 2629-54-1
Record name 3-Fluorophenylalanine
Source CAS Common Chemistry
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Record name 3-Fluorophenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-3-(3-Fluorophenyl)alanine
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Record name 3-Fluorophenylalanine
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Record name 2629-54-1
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Record name 3-fluoro-3-phenylalanine
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Record name DL-3-(3-fluorophenyl)alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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